4-(2-Butoxyethoxy)phenylboronic acid
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Overview
Description
4-(2-Butoxyethoxy)phenylboronic acid is an organic boron compound with the molecular formula C12H19BO4. It is a white to light yellow crystalline solid that is soluble in many organic solvents such as methanol, ethanol, and dichloromethane, but slightly soluble in water . This compound is commonly used as a ligand or reaction intermediate in metal-catalyzed reactions, particularly in organic synthesis .
Preparation Methods
The preparation of 4-(2-Butoxyethoxy)phenylboronic acid typically involves a multi-step synthetic route. One common method includes the protection of phenylboronic acid, followed by the reaction of ethylene glycol with bromobutane, and the subsequent reaction with iodoethane . Industrial production methods often involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
4-(2-Butoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst. .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound.
Scientific Research Applications
4-(2-Butoxyethoxy)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Butoxyethoxy)phenylboronic acid involves its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, allowing it to form reversible covalent bonds with diols and other nucleophiles . This property is particularly useful in catalysis and molecular recognition processes.
Comparison with Similar Compounds
4-(2-Butoxyethoxy)phenylboronic acid can be compared with other phenylboronic acids such as:
Phenylboronic acid: A simpler compound with similar reactivity but without the butoxyethoxy substituent.
3-Formylphenylboronic acid and 4-Formylphenylboronic acid: These compounds have formyl groups that provide additional reactivity and are used in different synthetic applications.
Properties
IUPAC Name |
[4-(2-butoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4/c1-2-3-8-16-9-10-17-12-6-4-11(5-7-12)13(14)15/h4-7,14-15H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDPRNIIIRHOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCOCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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